5-((2-(5-溴-2-甲氧基苯基)-5-甲基恶唑-4-基)甲基)-2-苯基吡唑并[1,5-a]哒嗪-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a bromo-methoxyphenyl group, an oxazole ring, a phenyl group, and a pyrazolo-pyrazinone ring. These groups could potentially give the compound interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromo-methoxyphenyl group would likely be electron-rich due to the presence of the methoxy group, while the pyrazolo-pyrazinone ring could potentially form multiple hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of its various functional groups .科学研究应用
有机合成和荧光增白剂
该化合物与稠合和侧链吡唑杂环化合物的合成研究有关,这些化合物被评估为荧光增白剂的潜力。Tagdiwala 和 Rangnekar (2007) 关于由 5-氨基-3-甲基-1-苯基吡唑合成稠合化合物的研究说明了此类化合物可能涉及的化学研究的更广泛背景,突出了它们在材料科学和化学工程中开发具有在纺织品和材料加工中潜在应用的新型增白剂的重要性 Tagdiwala & Rangnekar, 2007。
抗病毒活性
该化合物的骨架与抗病毒活性的合成和评估相关,例如 Saxena 等人 (1990) 对吡唑并[3,4-d]嘧啶类似物的研究。这项研究强调了此类化合物在药物化学中的重要性,特别是在针对人类巨细胞病毒和单纯疱疹病毒等病毒感染的新疗法开发中 Saxena, Coleman, Drach, & Townsend, 1990。
抗增殖剂
Atta 等人 (2019) 关于糖基肼基-吡唑并[1,5-c]嘧啶和吡唑并[1,5-c]三唑并[4,3-a]嘧啶作为抗增殖剂的研究表明了这些化合物在癌症治疗中的潜力。该研究重点介绍了新衍生物的合成及其在抑制人乳腺癌细胞增殖中的有效性,为新型肿瘤治疗的开发提供了有希望的途径 Atta et al., 2019。
磷酸二酯酶抑制
该化合物也与双重 PDE3/4 抑制剂的研究相关,如 Ochiai 等人 (2012) 关于磷酸二酯酶抑制剂的研究所示。这项研究指出了此类化合物在治疗以炎症和支气管收缩为特征的疾病中的治疗潜力,证明了该化合物在开发用于呼吸系统疾病的新药中的相关性 Ochiai et al., 2012。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O3/c1-15-20(26-23(32-15)18-12-17(25)8-9-22(18)31-2)14-28-10-11-29-21(24(28)30)13-19(27-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZXNJHUILRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。